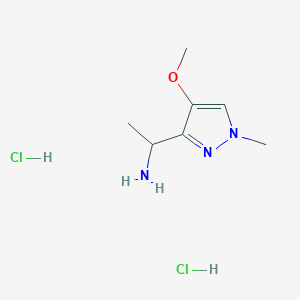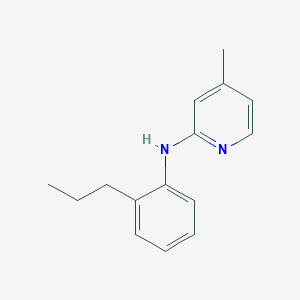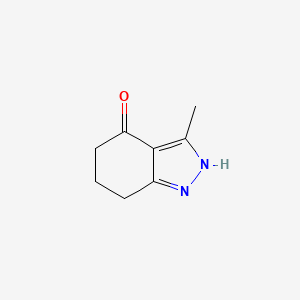![molecular formula C15H14BrNO3 B2959191 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1223891-03-9](/img/structure/B2959191.png)
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol” is a chemical compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research to study protein expression, modification, and interaction. Its unique structure allows it to bind with specific proteins, aiding in the identification and quantification of proteins within a complex biological sample .
Biochemical Assays
Researchers use this chemical in biochemical assays where it acts as a reagent or indicator . Its bromine component can be critical for assays that require a halogenated phenol for enzymatic reactions or as a chromophore .
Molecular Biology
In molecular biology, it serves as a molecular probe . Due to its fluorescent properties when bound to certain molecules, it can be used to track the presence or absence of specific DNA or RNA sequences .
Therapeutic Agent Synthesis
The compound has been explored as a precursor in the synthesis of potential therapeutic agents. For instance, it has been used in the creation of new N-alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, which are studied for their pharmacological properties .
Chemical Biology
In chemical biology, it’s applied to study the interaction between small molecules and biological systems. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes at the chemical level .
Drug Discovery
It plays a role in drug discovery as a scaffold for developing new drugs. Its structure can be modified to produce compounds with desired biological activities, such as enzyme inhibition or receptor activation .
Material Science
The compound’s properties are of interest in material science, particularly in the development of organic electronic materials . Its phenolic structure could be integral in creating new types of conductive polymers .
Environmental Science
Lastly, it may be used in environmental science to study the degradation of organic compounds. Its brominated aromatic structure can serve as a model compound for understanding how similar pollutants break down in the environment .
Propiedades
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKBEDCPDPUBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)
